2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the acetate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Researchers study its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate can be compared with other quinazoline derivatives, such as:
- 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl acetate
- Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
119278-36-3 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(2,4-dioxo-1H-quinazolin-6-yl) acetate |
InChI |
InChI=1S/C10H8N2O4/c1-5(13)16-6-2-3-8-7(4-6)9(14)12-10(15)11-8/h2-4H,1H3,(H2,11,12,14,15) |
InChI Key |
ILSSKAHXNTXWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)NC2=O |
Origin of Product |
United States |
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